

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic acid

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Compound of Interest

Compound Name: 3-Chloro-4-formylbenzoic acid

Cat. No.: B112806

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This technical guide provides a comprehensive overview of **3-Chloro-4-formylbenzoic acid**, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

3-Chloro-4-formylbenzoic acid is an aromatic compound containing a carboxylic acid, a formyl (aldehyde), and a chloro substituent on the benzene ring.

CAS Number: 58588-59-3[1][2]

Molecular Structure:

The structure of **3-Chloro-4-formylbenzoic acid** is characterized by a benzoic acid core with a chlorine atom at the 3-position and a formyl group at the 4-position.

- SMILES: O=Cc1ccc(C(=O)O)c(Cl)c1
- InChI: InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-4-formylbenzoic acid** is presented in the table below. It is important to note that some of these values are predicted due

to the limited availability of experimentally determined data in the literature.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClO ₃	[2]
Molecular Weight	184.57 g/mol	[2]
Appearance	White to off-white powder	Inferred from related compounds
Melting Point	Data not available	Inferred from common use
Boiling Point	Data not available	
Solubility	Soluble in organic solvents like DMSO and DMF	
pKa (Predicted)	3.41 ± 0.10	[2]

Synthesis and Experimental Protocols

3-Chloro-4-formylbenzoic acid is a synthetic intermediate and is not known to occur naturally. It can be synthesized through various methods, with one common route starting from 3-chlorobenzoic acid and formaldehyde.

General Synthesis of Benzoic Aldehyde Derivatives

While a detailed, step-by-step protocol for the synthesis of **3-Chloro-4-formylbenzoic acid** is not readily available in the public domain, a general approach for the formylation of related aromatic compounds can be described. One such method is the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid catalyst.

Disclaimer: The following is a generalized protocol and would require optimization for the specific synthesis of **3-Chloro-4-formylbenzoic acid**.

Materials:

- 3-Chlorobenzoic acid (starting material)

- Dichloromethyl methyl ether
- Titanium tetrachloride (TiCl_4) or other suitable Lewis acid
- Dichloromethane (DCM) or other appropriate solvent
- Hydrochloric acid (HCl) for workup
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chlorobenzoic acid in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Addition of Lewis Acid:** Slowly add titanium tetrachloride to the stirred solution.
- **Addition of Formylating Agent:** Add dichloromethyl methyl ether dropwise to the reaction mixture, maintaining the temperature at 0°C .
- **Reaction:** Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure **3-Chloro-4-formylbenzoic acid**.

Application in Drug Development: Synthesis of Retinoid X Receptor (RXR) Agonists

3-Chloro-4-formylbenzoic acid serves as a crucial building block in the synthesis of potential selective agonists for the Retinoid X Receptor (RXR).^[1] RXR agonists are investigated for their therapeutic potential in various diseases, including cancer and metabolic disorders.

Experimental Protocol: Synthesis of a Bexarotene Analogue Intermediate

The following protocol describes a key step in the synthesis of a bexarotene analogue, where **3-Chloro-4-formylbenzoic acid** is coupled with another molecule.

Materials:

- **3-Chloro-4-formylbenzoic acid**
- A suitable coupling partner (e.g., an organometallic reagent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 or Cs_2CO_3)
- Anhydrous solvent (e.g., THF or Dioxane)
- Standard laboratory glassware and equipment for cross-coupling reactions

Procedure:

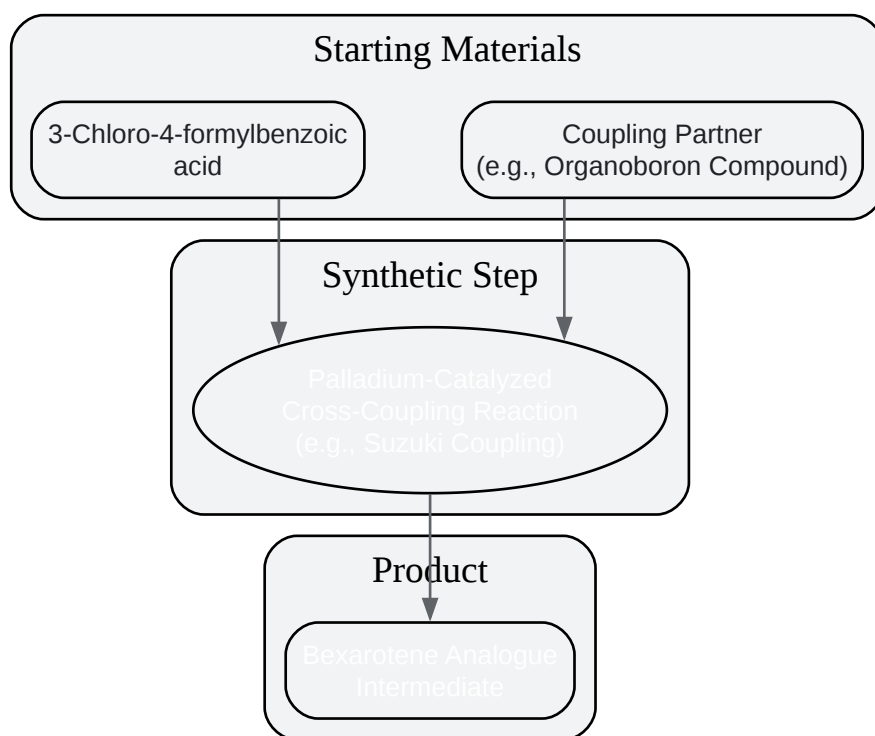
- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **3-Chloro-4-formylbenzoic acid**, the coupling partner, the palladium catalyst, and the base.
- Solvent Addition: Add the anhydrous solvent to the flask via a syringe.

- **Reaction:** Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for the required duration, monitoring the reaction by TLC.
- **Cooling and Quenching:** Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated ammonium chloride solution.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the resulting intermediate by column chromatography on silica gel.

Visualizations

Synthesis Workflow for a Bexarotene Analogue

The following diagram illustrates a simplified workflow for the synthesis of a bexarotene analogue, highlighting the role of **3-Chloro-4-formylbenzoic acid** as a key reactant.



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Caption: A simplified workflow for the synthesis of a bexarotene analogue.

Spectroscopic Data

Detailed and verified spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **3-Chloro-4-formylbenzoic acid** are not readily available in the public domain. Researchers are advised to obtain this data on their own analytical samples for full characterization.

Safety Information

As with any chemical reagent, **3-Chloro-4-formylbenzoic acid** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-4-formylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112806#3-chloro-4-formylbenzoic-acid-cas-number-and-structure]

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